molecular formula C22H20N2O3 B3959755 N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B3959755
M. Wt: 360.4 g/mol
InChI Key: NENRCEKDYXJYRL-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide is a complex organic compound known for its unique structural properties This compound features a tetrahydroisoindole core, which is a bicyclic structure containing both a lactam and a lactone

Properties

IUPAC Name

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-20(13-15-7-2-1-3-8-15)23-16-9-6-10-17(14-16)24-21(26)18-11-4-5-12-19(18)22(24)27/h1-10,14,18-19H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRCEKDYXJYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoindole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylacetamide group is then introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide
  • 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate

Uniqueness

N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide stands out due to its specific structural configuration, which imparts unique reactivity and potential applications. Its tetrahydroisoindole core and phenylacetamide group combination are not commonly found in other compounds, making it a valuable molecule for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

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